(S)-tert-butyl (piperidin-3-ylmethyl)carbamate chemical properties
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate chemical properties
An In-Depth Technical Guide to (S)-tert-butyl (piperidin-3-ylmethyl)carbamate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate, a chiral building block of significant interest in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides an in-depth look at its synthesis and characterization, explores its chemical reactivity, and highlights its applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Introduction and Nomenclature
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate is a versatile bifunctional molecule featuring a piperidine ring, a primary amine protected by a tert-butoxycarbonyl (Boc) group, and a chiral center at the 3-position of the piperidine ring. This specific stereochemistry makes it a valuable chiral synthon for the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. The Boc protecting group provides stability during multi-step syntheses and can be selectively removed under specific conditions, allowing for further functionalization of the primary amine.[1][2]
The strategic placement of the protected amine and the inherent chirality of the molecule are crucial for its utility in constructing enantiomerically pure drug candidates.[2] Its application spans various therapeutic areas, including the development of treatments for metabolic disorders, cardiovascular diseases, and neurological conditions.[1][2]
Systematic IUPAC Name: tert-butyl N-[[(3S)-piperidin-3-yl]methyl]carbamate
Common Synonyms:
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(S)-3-(Boc-aminomethyl)piperidine
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(S)-tert-butyl (piperidin-3-ylmethyl)carbamate
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(3S)-3-[(tert-butoxycarbonylamino)methyl]piperidine
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate is essential for its effective use in research and development.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1016167-99-9 | [3] |
| Molecular Formula | C11H22N2O2 | [3] |
| Molecular Weight | 214.3 g/mol | [3] |
| Melting Point | 64-66 °C | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethyl acetate | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.
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Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks corresponding to the functional groups present in the molecule. Key absorptions include: 3360 cm⁻¹ (N-H stretch), 2972 cm⁻¹ (C-H stretch), 1703 cm⁻¹ (C=O stretch of the carbamate), and 1519 cm⁻¹ (N-H bend).[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Mass Spectrometry (MS):
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FAB MS (m/z): 215 (M+1).[3]
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Synthesis and Purification
The synthesis of enantiomerically pure (S)-tert-butyl (piperidin-3-ylmethyl)carbamate is a key step in its utilization. A common method involves the resolution of a racemic mixture of 3-(Boc-aminomethyl)piperidine.
Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.
Caption: Synthesis and purification workflow.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate:
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Resolution of the Racemate:
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Combine racemic 3-(Boc-aminomethyl)piperidine (1 equivalent) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (1 equivalent) in dry methanol.[3]
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Heat the mixture to reflux until a homogeneous solution is formed.
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Allow the solution to cool to room temperature and stir for 5-6 hours to facilitate the crystallization of the diastereomeric salt.[3]
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Collect the resulting white solid by filtration and wash with a minimal amount of cold anhydrous methanol.[3]
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-
Purification of the Diastereomeric Salt:
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Purify the crude product by recrystallization from methanol to enhance diastereomeric purity.[3]
-
-
Isolation of the Free Base:
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Suspend the purified diastereomeric salt in distilled water and cool to 0 °C.[3]
-
Add a 10% aqueous solution of sodium carbonate in portions until the mixture is basic. Continue stirring for 10 minutes.[3]
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Extract the aqueous layer multiple times with ethyl acetate.[3]
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Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the final product.[3]
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Chemical Reactivity and Transformations
The reactivity of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate is governed by the two primary functional groups: the Boc-protected primary amine and the secondary amine of the piperidine ring.
Boc-Group Deprotection
The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions. This selective deprotection is a cornerstone of its utility in multi-step synthesis.
Caption: Boc-group deprotection scheme.
N-Alkylation/N-Acylation of the Piperidine Ring
The secondary amine of the piperidine ring is nucleophilic and can undergo a variety of chemical transformations, such as alkylation, acylation, and reductive amination, allowing for the introduction of diverse substituents at this position.
Applications in Drug Discovery and Organic Synthesis
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate is a valuable building block in the synthesis of a wide range of biologically active molecules.[1]
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Medicinal Chemistry: It is a key intermediate in the synthesis of various pharmaceutical candidates. Its chiral nature is particularly important for developing stereospecific drugs, where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or have undesirable side effects. It has been utilized in the design of treatments for neurological disorders.[1] The piperidine moiety is a common scaffold in many centrally active agents.
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Organic Synthesis: Beyond pharmaceuticals, it serves as a versatile intermediate in the production of agrochemicals and other specialty chemicals.[1] Its bifunctional nature allows for sequential or orthogonal functionalization, making it a powerful tool for constructing complex molecular frameworks.[1]
Safety and Handling
Proper handling and storage of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate are crucial to ensure laboratory safety.
Hazard Identification
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GHS Classification: May cause skin irritation, serious eye damage, and respiratory irritation.[4] Some sources indicate it can cause severe skin burns and eye damage.[4]
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Precautionary Statements:
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Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area.[5]
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Response: If inhaled, remove to fresh air. If on skin, rinse with water. If in eyes, rinse cautiously with water for several minutes.[5] Seek immediate medical attention if symptoms persist.[5]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[6]
-
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[6]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.
Storage and Stability
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Incompatibilities: Strong oxidizing agents.
Conclusion
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate is a cornerstone chiral building block in modern organic and medicinal chemistry. Its unique structural features, including the stereodefined piperidine core and the versatile Boc-protected amine, provide a reliable and efficient starting point for the synthesis of complex, high-value molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in the pursuit of novel chemical entities.
References
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Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. UCHEM. [Link]
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(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848. PubChem. [Link]
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]
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MATERIAL SAFETY DATA SHEETS TERT-BUTYL (1-NITROSOPIPERIDIN-3-YL)CARBAMATE. Cleanchem Laboratories. [Link]
-
The Chemistry of Synthesis: Leveraging Tert-Butyl N-(3S)-3-piperidinyl-carbamate for API Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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